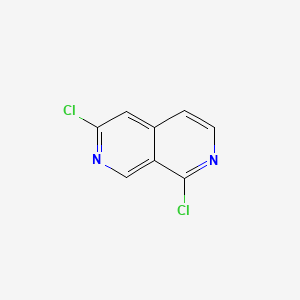

1,6-Dichloro-2,7-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

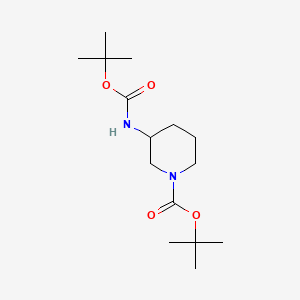

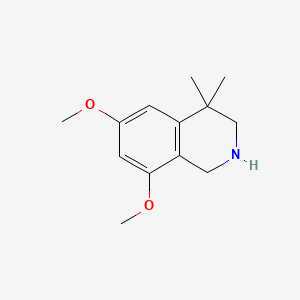

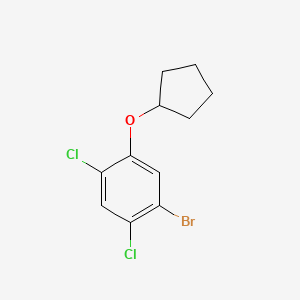

1,6-Dichloro-2,7-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2. It has a molecular weight of 199.04 . It is a solid substance and is stored at a temperature of 4°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core with two chlorine atoms attached at the 1 and 6 positions . The InChI code for this compound is 1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H .Applications De Recherche Scientifique

Ligand Construction and Ru(II) Complexes

1,6-Dichloro-2,7-naphthyridine has been utilized in the synthesis of novel ligands through methods like Stille coupling or Friedlander condensation. These ligands, when treated with ruthenium complexes, result in heteroleptic mono- and dinuclear Ru(II) complexes. These complexes exhibit distinctive absorption and communication properties, which are influenced by factors such as delocalization, metal incorporation, and protonation of uncomplexed nitrogen atoms (Singh & Thummel, 2009).

Catalytic Amidation

The molecule has shown relevance in catalytic amidation processes. Specifically, 2,7-dichloro-1,8-naphthyridines undergo catalytic amidation with primary amides, yielding symmetric and nonsymmetric diamido-1,8-naphthyridines. This process showcases good yield and functional group tolerance (Ligthart et al., 2006).

Hexanuclear Cobalt String Complexes

Research also reports the synthesis of novel hexacobalt string complexes using this compound. These complexes display unique configurations, redox properties, and magnetic data, contributing valuable insights into the field of inorganic chemistry (Chien et al., 2006).

Base Catalysis

This compound derivatives have been synthesized and used in base-catalyzed reactions. The basicity of these concave N-heterocycles and their selectivity in base-catalyzed reactions showcase their potential in synthetic chemistry applications (Liebig & Lüning, 2014).

Synthesis and Anticancer Properties

The molecule is part of the 1,6-naphthyridine derivatives, which are notable in the medicinal chemistry field for their pharmacological activities, including anticancer, anti-HIV, antimicrobial, and antioxidant activities. The synthesis, structure-activity relationships, and biological relevance of these derivatives make them an important subject of study in the development of new therapeutic agents (Lavanya et al., 2021).

Safety and Hazards

The safety information for 1,6-Dichloro-2,7-naphthyridine indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

1,6-Dichloro-2,7-naphthyridine is a pharmacologically active compound with a wide range of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells.

Mode of Action

The compound interacts with its targets by binding to the active site of the c-Met kinase, thereby inhibiting its activity . This interaction leads to a decrease in the kinase’s ability to phosphorylate other proteins, which in turn disrupts the signaling pathways that promote cancer cell growth and survival .

Biochemical Pathways

The inhibition of c-Met kinase by this compound affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival . By inhibiting these pathways, the compound prevents the proliferation of cancer cells and induces apoptosis, or programmed cell death .

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell growth and survival . By disrupting crucial biochemical pathways and inhibiting the activity of c-Met kinase, the compound induces apoptosis in cancer cells . This leads to a decrease in tumor size and potentially, the prevention of metastasis .

Analyse Biochimique

Biochemical Properties

1,6-Dichloro-2,7-naphthyridine has been found to interact with various enzymes and proteins, contributing to its diverse range of biological activities

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1,6-dichloro-2,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRMNQJZVJVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CN=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)

![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)